molecular formula C24H28N2O5 B2436628 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 619273-10-8

5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2436628
CAS RN: 619273-10-8
M. Wt: 424.497
InChI Key: JAVREWLSDRMKRB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C24H28N2O5. It likely has a complex three-dimensional structure due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule.

Scientific Research Applications

Molecular Structure Analysis

Research on pyrrole derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) has revealed insights into their molecular structures. Techniques like spectroscopic analyses (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations have been employed to understand the molecular electrostatic potential surface, natural bond orbital interactions, and vibrational analysis. Such studies are crucial for predicting sites and nature of interactions in these molecules, which can lead to dimer formation and multiple interactions through hydrogen bonds (Singh, Rawat, & Sahu, 2014).

Bromination and Chemical Reactivity

The bromination of pyrrol-2-ones has been explored to understand its impact on chemical reactivity. Studies have indicated that bromination occurs at the ethylene bond, forming 4-monobromo derivatives. Such chemical transformations are vital in understanding the compound's reactivity and potential in forming various derivatives (Egorova & Sedavkina, 2002).

Synthesis of Derivatives

The synthesis of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate showcases the complexity of creating pyrrole derivatives. X-ray analysis has been used to confirm the structure of such derivatives, offering a deeper insight into the molecular configuration and potential applications (Aliev et al., 1995).

Antibacterial Activity

Research into 1-substituted 5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones has indicated that these compounds exhibit various types of pharmacological activity, including pronounced antiviral and anti-inflammatory properties. Such studies are crucial for developing new therapeutic agents and understanding the relationship between molecular structure and pharmacological activity (Gein et al., 1997).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve studying the synthesis, reactivity, and biological activity of this compound, as well as analogs with similar structures .

properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h4,7-11,15-16,21,28H,1,5-6,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVREWLSDRMKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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